Methyl-1-Amino-1H-Pyrrol-2-carboxylat
Übersicht
Beschreibung
Tranilast, also known as N-(3,4-dimethoxycinnamoyl)anthranilic acid, is an antiallergic drug developed by Kissei Pharmaceuticals. It was first approved in Japan and South Korea in 1982 for the treatment of bronchial asthma. Later, its indications were expanded to include keloid and hypertrophic scars . Tranilast has shown potential in treating various allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
Wissenschaftliche Forschungsanwendungen
Tranilast hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Zimtsäure-Anthranilaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Zytokinfreisetzung.
Medizin: Verwendet zur Behandlung allergischer Erkrankungen, Asthma, Keloide, hypertropher Narben und als antifibrotisches Mittel bei Erkrankungen wie Lungenfibrose und Fibromen
Industrie: Eingesetzt bei der Entwicklung neuer Therapeutika und Arzneimittelverabreichungssysteme.
5. Wirkmechanismus
Tranilast übt seine Wirkung aus, indem es die Freisetzung von Histamin aus Mastzellen hemmt und die Produktion verschiedener Zytokine reduziert. Es wurde gezeigt, dass es die Aktivierung des NALP3-Inflammasoms hemmt und den Ionenkanal Transient Receptor Potential Vanilloid 2 (TRPV2) blockiert. Diese Wirkungen tragen zu seinen entzündungshemmenden, antiproliferativen und antifibrotischen Eigenschaften bei .
Ähnliche Verbindungen:
Cromolyn-Natrium: Ein weiteres Antiallergikum zur Behandlung von Asthma und allergischer Rhinitis.
Ketotifen: Ein Antihistaminikum und Mastzellstabilisator, der für ähnliche Indikationen verwendet wird.
Montelukast: Ein Leukotrienrezeptorantagonist, der bei der Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.
Einzigartigkeit von Tranilast: Tranilast ist einzigartig in seiner Fähigkeit, den TRPV2-Kanal und das NALP3-Inflammasom zu hemmen, die von den oben aufgeführten ähnlichen Verbindungen nicht angegriffen werden. Dieser einzigartige Wirkmechanismus trägt zu seinem breiteren Spektrum an therapeutischen Anwendungen bei, einschließlich seiner Verwendung als antifibrotisches Mittel .
Wirkmechanismus
Mode of Action
It is known that pyrrole derivatives can interact with biological targets in various ways, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, including the synthesis of n-substituted pyrroles .
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w value, is 1.52 (iLOGP) and 2.1 (XLOGP3) .
Result of Action
Pyrrole derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .
Action Environment
The action of methyl 1-amino-1H-pyrrole-2-carboxylate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, it is stable under recommended storage conditions but is incompatible with strong oxidizing agents , suggesting that its stability and efficacy could be affected by the presence of such agents in its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tranilast is synthesized through the coupling of 3,4-dimethoxycinnamic acid with anthranilic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of Tranilast can be achieved through chemical synthesis methodologies. One approach involves the use of yeast (Saccharomyces cerevisiae) engineered to express specific enzymes that catalyze the synthesis of Tranilast and its analogs. This method allows for the production of Tranilast and various cinnamoyl anthranilate molecules within a few hours .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tranilast durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Tranilast kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktion von Tranilast kann zur Bildung von Dihydroderivaten führen.
Substitution: Tranilast kann Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nucleophile in Gegenwart eines Katalysators.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroderivate.
Substitution: Halogenierte oder nucleophil substituierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.
Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.
Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .
Biologische Aktivität
Methyl 1-amino-1H-pyrrole-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
MAPC is characterized by its pyrrole ring structure, which is known for its versatility in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with carboxylic acids or through cyclization reactions involving amino acids. The synthesis often involves the use of reagents such as sodium ethoxide in ethanol, which facilitates the formation of the pyrrole ring and subsequent functionalization at the carboxylate position .
Antimicrobial Properties
MAPC has demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
Research has shown that MAPC exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, MAPC has been reported to activate caspase pathways, leading to programmed cell death .
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, MAPC has shown potential neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's antioxidant properties are thought to play a crucial role in protecting neuronal integrity .
Case Studies
- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, MAPC was tested for its Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL against different strains, highlighting its potential as an effective antimicrobial agent .
- Cancer Cell Line Testing : A series of experiments conducted on human leukemia cell lines demonstrated that MAPC reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that pre-treatment with MAPC significantly reduced cell death compared to untreated controls. This suggests a protective role against oxidative damage .
Data Summary
Biological Activity | Tested Concentration (µM) | Effectiveness |
---|---|---|
Antimicrobial | 32 - 128 | Significant inhibition across bacterial strains |
Anticancer | >50 | >70% reduction in cell viability |
Neuroprotection | 10 - 50 | Reduced oxidative stress-induced cell death |
Eigenschaften
IUPAC Name |
methyl 1-aminopyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555944 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122181-85-5 | |
Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.